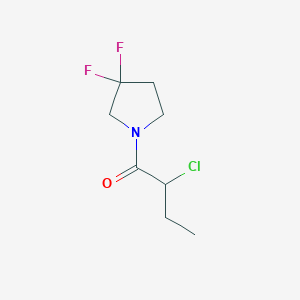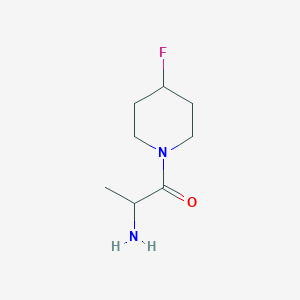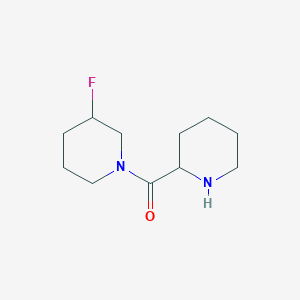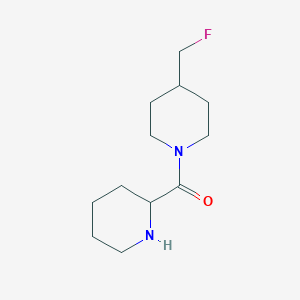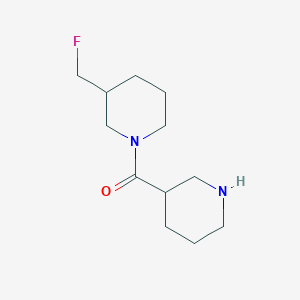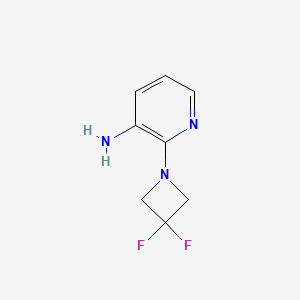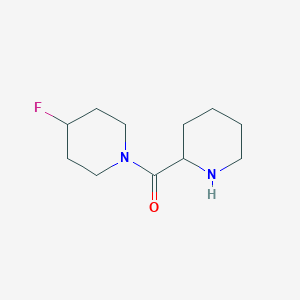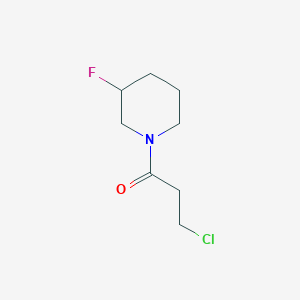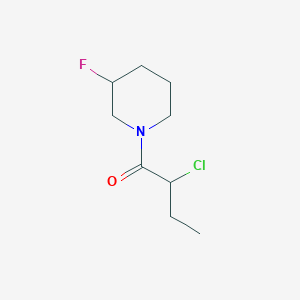
(3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Descripción general
Descripción
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products . The synthesis of piperidone derivatives involves various catalysts .
Molecular Structure Analysis
The molecular formula of DFMPM is C12H20F2N2O . The structure of piperidine moiety is a key and extensive category of Nitrogen bearing heterocyclic compounds .
Chemical Reactions Analysis
Piperidone derivatives are synthesized from domino reactions of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating . These compounds have wide range of bioactivities .
Aplicaciones Científicas De Investigación
Antimalarial Applications
Piperidine derivatives, including “(3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone”, have been found to be effective in the treatment of malaria. They have shown high selectivity for resistant Plasmodium falciparum, a parasite that causes malaria . The emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria has intensified the search for novel safe efficacious antimalarial molecules .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . The specific mechanisms and effectiveness of “(3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone” in this field require further research.
Antiviral Applications
Piperidine derivatives have also been used as antiviral agents . Further studies are needed to determine the specific antiviral properties of “(3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone”.
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown antimicrobial and antifungal properties . The specific effectiveness of “(3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone” in these areas is a subject of ongoing research.
Antihypertensive Applications
Piperidine derivatives are being used as antihypertensive agents . The specific role of “(3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone” in this field is yet to be determined.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . The specific effectiveness of “(3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone” in these areas is a subject of ongoing research.
Anti-Alzheimer Applications
Piperidine derivatives are being utilized in the treatment of Alzheimer’s disease . Further research is needed to determine the specific properties of “(3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone” in this field.
Antipsychotic and Anticoagulant Applications
Piperidine derivatives have been used as antipsychotic and anticoagulant agents . The specific role of “(3-(Difluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone” in these fields is yet to be determined.
Mecanismo De Acción
- However, piperidine derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Biochemical Pathways
Pharmacokinetics (ADME)
- Information on absorption is not available. Volume of distribution is not reported. The compound may undergo metabolic transformations. Details about excretion are lacking. Not specified .
Propiedades
IUPAC Name |
[3-(difluoromethyl)piperidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c13-11(14)10-2-1-7-16(8-10)12(17)9-3-5-15-6-4-9/h9-11,15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEUPLNHAXMHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNCC2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




